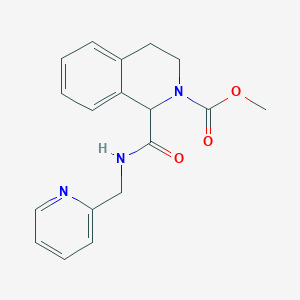

methyl 1-((pyridin-2-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

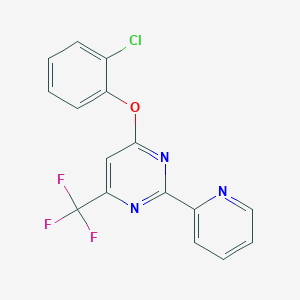

This compound is a complex organic molecule that contains several functional groups, including a carbamoyl group, a pyridinylmethyl group, and a dihydroisoquinoline group. These groups suggest that this compound may have interesting chemical properties and potential applications in various fields such as medicinal chemistry .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the functional groups present in its structure. The carbamoyl group, for instance, might be susceptible to hydrolysis or other reactions involving the carbonyl group .Wissenschaftliche Forschungsanwendungen

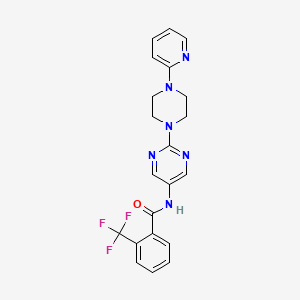

Directing Groups in C-H Bond Functionalization

1-Aminopyridinium ylides, related to the structure of methyl 1-((pyridin-2-ylmethyl)carbamoyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate, serve as efficient directing groups for palladium-catalyzed β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives. Their effectiveness is influenced by the substitution at the pyridine moiety, with variations in substituents allowing for selective functionalization of different types of C-H bonds. This capability is particularly notable in the context of creating complex molecular architectures relevant to pharmaceuticals and materials science (Le, Nguyen, Daugulis, 2019).

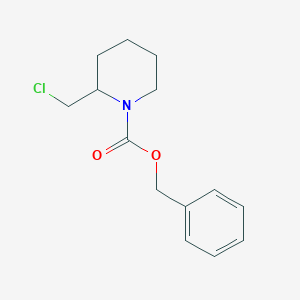

Synthesis of Organic Intermediates

Compounds similar to this compound are important intermediates in organic synthesis. An example includes the synthesis of 1-(pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, which is a key intermediate for further chemical transformations. Innovative synthetic processes for such compounds can enhance efficiency and yield, contributing to advancements in chemical manufacturing and pharmaceutical development (Ta, 2013).

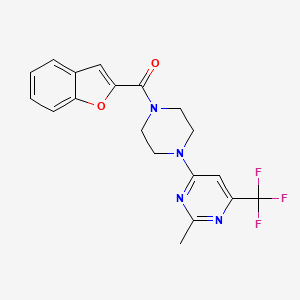

Fluorescent Sensing Applications

Derivatives of this compound, such as certain pyridine-based compounds, have been explored for their potential as fluorescent sensors. These compounds can act as sensors for the fluorescence detection of small inorganic cations in highly polar solvents, leveraging mechanisms like electron transfer within the molecule that are influenced by cation complexation. This application is significant in the development of diagnostic tools and analytical techniques in chemistry and biology (Mac et al., 2010).

Electrophilic Substitution Reactions

The structure of this compound suggests potential reactivity that could be exploited in electrophilic substitution reactions. Research on related compounds has shown that the presence of a pyridine moiety can facilitate electrophilic substitutions under mild conditions, opening avenues for synthesizing a variety of heterocyclic compounds. This aspect is crucial for the discovery and development of new drugs and materials (Quast, Schmitt, 1970).

Wirkmechanismus

The mechanism of action of a compound depends on its intended use. For instance, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects. Unfortunately, without specific information about the intended use of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 1-(pyridin-2-ylmethylcarbamoyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c1-24-18(23)21-11-9-13-6-2-3-8-15(13)16(21)17(22)20-12-14-7-4-5-10-19-14/h2-8,10,16H,9,11-12H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNIGCPJEDQBLDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=CC=CC=C2C1C(=O)NCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-N-(2-(2,4-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956391.png)

![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2956392.png)

![(1-methyl-5-{[4-(4-nitrophenyl)piperazino]methyl}-1H-pyrrol-3-yl)(phenyl)methanone](/img/structure/B2956397.png)

![1-[[2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-3-(1,3-thiazol-2-yl)urea](/img/structure/B2956398.png)

![2-Cyclopropyl-5-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2956399.png)

![4-(1'-Ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2956402.png)

![N-(2,3-dichlorophenyl)-2-fluoro-5-[(4-methoxyphenyl)methylsulfamoyl]benzamide](/img/structure/B2956403.png)